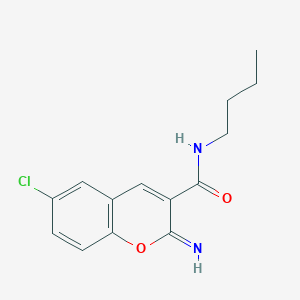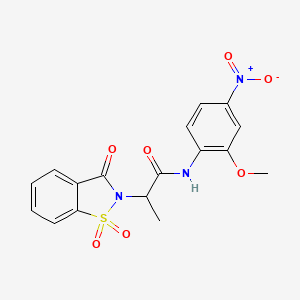![molecular formula C16H21ClN2O3 B6492582 1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea CAS No. 900006-56-6](/img/structure/B6492582.png)
1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group and the aromatic 4-chlorophenyl group. The urea group would likely form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Mécanisme D'action
The mechanism of action of CP-DSDU is not fully understood. However, it is believed that the urea group of CP-DSDU is responsible for its inhibitory activity. The urea group is capable of forming hydrogen bonds with the active sites of enzymes and proteins, thus blocking their activity.
Biochemical and Physiological Effects
CP-DSDU has been shown to have a variety of biochemical and physiological effects. In enzyme inhibition studies, CP-DSDU has been shown to inhibit the activity of a variety of enzymes, including proteases and phosphatases. In studies of protein-protein interactions, CP-DSDU has been shown to bind to proteins and inhibit their activity. In studies of drug delivery, CP-DSDU has been shown to bind to and deliver drugs to targeted cells.
Avantages Et Limitations Des Expériences En Laboratoire
CP-DSDU has several advantages as a research tool. First, it is easy to synthesize and is relatively inexpensive. Second, it is a small molecule, which makes it easier to study in a laboratory setting. Third, it is capable of forming hydrogen bonds with proteins and enzymes, making it a useful tool for studying protein-protein interactions and enzyme inhibition.
However, there are also some limitations to consider when using CP-DSDU in lab experiments. First, the mechanism of action of CP-DSDU is not fully understood, making it difficult to predict its effects in different contexts. Second, CP-DSDU is not as effective at inhibiting enzymes as other compounds, such as inhibitors with a higher affinity for the active site. Third, CP-DSDU has a low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for research with CP-DSDU. First, further research could be conducted to better understand the mechanism of action of CP-DSDU. Second, CP-DSDU could be used in drug delivery studies to deliver drugs to targeted cells. Third, CP-DSDU could be used to study the binding of proteins to each other. Fourth, CP-DSDU could be used in enzyme inhibition studies to inhibit the activity of a variety of enzymes. Fifth, CP-DSDU could be used in studies of protein-protein interactions. Sixth, CP-DSDU could be used to study the effect of small molecules on cellular processes. Seventh, CP-DSDU could be used to study the effect of small molecules on gene expression. Eighth, CP-DSDU could be used to study the effect of small molecules on disease processes. Ninth, CP-DSDU could be used to study the effect of small molecules on drug metabolism. Finally, CP-DSDU could be used in studies of drug resistance.
Méthodes De Synthèse
CP-DSDU can be synthesized in two steps. The first step involves the reaction of 4-chlorophenyl isocyanate with 1,4-dioxaspiro[4.5]decane to form an intermediate compound. This intermediate is then reacted with methyl isocyanate to form CP-DSDU. This method of synthesis is simple and efficient, making it an attractive option for research studies.
Applications De Recherche Scientifique
CP-DSDU has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. In enzyme inhibition studies, CP-DSDU has been used to inhibit the activity of a variety of enzymes, including proteases and phosphatases. In protein-protein interaction studies, CP-DSDU has been used to study the binding of proteins to each other. In drug delivery studies, CP-DSDU has been used to deliver drugs to targeted cells.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-4-6-13(7-5-12)19-15(20)18-10-14-11-21-16(22-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGWTFIFVKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6492501.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6492505.png)

![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)
![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![3-[4-amino-3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492551.png)


![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)